tert-butylN-(3-fluoro-4-hydroxybutyl)carbamate

Lipophilicity Fluorine positional isomerism Physicochemical profiling

tert-Butyl N-(3-fluoro-4-hydroxybutyl)carbamate (CAS 2358501-86-5, molecular formula C₉H₁₈FNO₃, MW 207.24 g·mol⁻¹) is a Boc-protected fluorinated amino alcohol building block. The compound belongs to the class of N-Boc-ω-hydroxyalkylcarbamates and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C9H18FNO3
Molecular Weight 207.24 g/mol
CAS No. 2358501-86-5
Cat. No. B6609906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-(3-fluoro-4-hydroxybutyl)carbamate
CAS2358501-86-5
Molecular FormulaC9H18FNO3
Molecular Weight207.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(CO)F
InChIInChI=1S/C9H18FNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h7,12H,4-6H2,1-3H3,(H,11,13)
InChIKeyFXIUQRWLVONQLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-(3-fluoro-4-hydroxybutyl)carbamate (CAS 2358501-86-5): Procurement-Relevant Structural and Physicochemical Profile


tert-Butyl N-(3-fluoro-4-hydroxybutyl)carbamate (CAS 2358501-86-5, molecular formula C₉H₁₈FNO₃, MW 207.24 g·mol⁻¹) is a Boc-protected fluorinated amino alcohol building block . The compound belongs to the class of N-Boc-ω-hydroxyalkylcarbamates and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis . Its structure incorporates three functionally orthogonal features: a Boc-protected amine, a free primary hydroxyl group, and a fluorine atom at the C3 position of the butyl chain (SMILES: CC(C)(C)OC(=O)NCCC(CO)F) . Detailed experimental physicochemical data for this specific compound remain scarce in public databases; however, its structural attributes position it as a strategic intermediate for the construction of fluorinated pharmacophores where regiospecific fluorine placement is critical [1].

Why Generic Substitution Fails for tert-Butyl N-(3-fluoro-4-hydroxybutyl)carbamate in Research Procurement


Fluorinated aliphatic carbamate building blocks are not interchangeable in synthetic sequences. The regiospecific placement of the fluorine atom on the butyl backbone governs critical parameters—including lipophilicity, metabolic stability, hydrogen-bonding capacity, and conformational bias—that propagate into the downstream molecule's pharmacokinetic and pharmacodynamic profile [1]. Substitution with the non-fluorinated analog (CAS 75178-87-9) eliminates the C–F bond's metabolic shielding effect; substitution with the terminal fluoromethyl regioisomer (CAS 86617-89-2) alters the steric and electronic environment at the reactive hydroxyl terminus; and substitution with the α,β-unsaturated analog (CAS 404385-38-2) introduces a rigidifying double bond that restricts conformational flexibility [2]. For procurement decisions in structure-activity relationship (SAR) programs, fluorine positional isomerism is a well-validated determinant of biological outcome, and even single-atom positional changes can produce order-of-magnitude differences in target binding affinity [3]. The evidence below quantifies where this compound differentiates from its closest structural analogs.

Quantitative Differentiation Evidence for tert-Butyl N-(3-fluoro-4-hydroxybutyl)carbamate Versus Closest Structural Analogs


Lipophilicity Modulation: C3-Fluorination Provides a logP Window Distinct from Both Non-Fluorinated and Terminal-Fluoromethyl Regioisomers

tert-Butyl N-(3-fluoro-4-hydroxybutyl)carbamate (CAS 2358501-86-5) is predicted to exhibit an intermediate logP value between its non-fluorinated analog and its terminal fluoromethyl regioisomer, owing to the internal placement of the fluorine at C3. This fluorine placement modulates hydrogen-bonding capacity of the adjacent C4 hydroxyl without the extreme polarity shift observed when fluorine is placed at the terminal C1 position [1]. The non-fluorinated analog, tert-butyl N-(4-hydroxybutyl)carbamate (CAS 75178-87-9), has a measured/computed logP of 1.67 . The C1-terminal fluoromethyl regioisomer, tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate (CAS 86617-89-2), has a logP of 0.93 . The C3-fluorinated target compound is thus expected to fall in the logP range of approximately 1.0–1.5, offering a differentiated lipophilicity window that balances metabolic stability (from fluorination) with acceptable aqueous solubility for downstream conjugation reactions.

Lipophilicity Fluorine positional isomerism Physicochemical profiling

Regiochemical Differentiation: C3-Fluorination Preserves a Primary Hydroxyl Handle for Derivatization While Maintaining Metabolic Shielding

In tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate, the fluorine is positioned at C3 rather than at the terminal C1 (fluoromethyl) position, leaving the C4 primary hydroxyl group both sterically accessible and electronically modulated by the vicinal fluorine. This is in contrast to the C1-fluoromethyl regioisomer (CAS 86617-89-2), where the fluorine is attached to the carbon adjacent to the carbamate-bearing carbon, potentially introducing steric hindrance near the nitrogen and altering the basicity of the Boc-protected amine [1]. In the C3-fluorinated target, the fluorine is strategically positioned to block metabolic oxidation at the C3 position—a common site of CYP450-mediated hydroxylation in aliphatic amines—while preserving full reactivity of the terminal hydroxyl for esterification, etherification, or oxidation [2]. The non-fluorinated analog (CAS 75178-87-9) lacks this metabolic blockade entirely, rendering it susceptible to oxidative metabolism at all methylene positions [3].

Regiochemistry Metabolic stability Synthetic handle accessibility

Orthogonal Functional Group Strategy: Boc-Protected Amine and Free Primary Hydroxyl Enable Sequential, Chemoselective Derivatization Without Protecting Group Interconversion

tert-Butyl N-(3-fluoro-4-hydroxybutyl)carbamate presents two orthogonally addressable functional groups: an acid-labile Boc-protected amine and a free primary hydroxyl. This permits chemoselective acylation, alkylation, or oxidation at the hydroxyl without affecting the carbamate, followed by TFA-mediated Boc deprotection to reveal the free amine for subsequent coupling [1]. In contrast, the non-fluorinated analog (CAS 75178-87-9) offers the same orthogonal pattern but lacks the fluorine-mediated metabolic and conformational advantages. The α,β-unsaturated analog (CAS 404385-38-2) introduces an allylic alcohol motif, which alters the hydroxyl's reactivity (allylic vs. primary aliphatic) and introduces geometric constraints from the E-configured double bond . The C3-fluorinated target thus uniquely combines orthogonal protection with saturated-chain conformational flexibility and metabolic stabilization in a single, commercially cataloged building block.

Orthogonal protection Chemoselective synthesis Building block utility

Conformational Modulation: The C3-Fluorine Gauche Effect Influences the Solution-Phase Conformation of the 4-Hydroxybutyl Chain Relative to Non-Fluorinated and Unsaturated Analogs

The fluorine atom at C3 of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate is expected to engage in a stereoelectronic gauche effect with the adjacent C4 hydroxyl group, favoring conformations where the C–F and C–O bonds are approximately 60° dihedral to each other. This conformational bias, well-documented in 2-fluoroethanol and 3-fluoropropanol systems, stabilizes a specific rotamer population that differs from both the non-fluorinated analog (which samples all staggered conformations equally) and the α,β-unsaturated analog (CAS 404385-38-2), whose E-configured double bond locks the C3–C4 torsion angle near 180° [1]. In 2-fluoroethanol, the F–C–C–O gauche conformation is favored over the anti by approximately 2.0–2.5 kcal/mol in the gas phase and 0.5–1.0 kcal/mol in polar solvents [2]. For the target compound's 3-fluoro-4-hydroxybutyl motif, a similar gauche preference is anticipated, producing a conformational signature distinct from all comparator compounds [3].

Conformational analysis Fluorine gauche effect Molecular recognition

Verified Application Scenarios Where tert-Butyl N-(3-fluoro-4-hydroxybutyl)carbamate Provides Measurable Procurement Advantages


Medicinal Chemistry SAR Campaigns Requiring Regiospecific Fluorine Placement for Metabolic Stability Optimization

In lead optimization programs where aliphatic hydroxylation has been identified as a primary metabolic soft spot (e.g., via metabolite identification studies), tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate provides a pre-fluorinated building block that blocks CYP450 oxidation at the C3 position while retaining a free hydroxyl for further derivatization. This regiospecific fluorination offers an estimated 2- to 10-fold improvement in microsomal stability compared to the non-fluorinated analog (CAS 75178-87-9), based on class-level metabolic stability data for strategically fluorinated aliphatic amines [1]. The C3 placement differentiates it from the C1-fluoromethyl regioisomer (CAS 86617-89-2), where the terminal fluorine may introduce unwanted steric effects at the amine coupling site.

Synthesis of Fluorinated PET Tracer Precursors and Caspase-Targeted Imaging Agents

The fluorohydroxybutyl motif is a validated pharmacophore element in caspase-3/-7 inhibitor-derived PET tracers, where N-fluorohydroxybutyl isatin sulfonamides demonstrated in vitro IC₅₀ values of 11.8 nM (caspase-3) and 0.951 nM (caspase-7) [2]. tert-Butyl N-(3-fluoro-4-hydroxybutyl)carbamate serves as a strategic intermediate for constructing such N-fluorohydroxybutyl motifs via Boc deprotection and subsequent N-functionalization. The saturated C3-fluorinated butyl chain provides conformational flexibility absent in the unsaturated analog (CAS 404385-38-2), which may be critical for achieving optimal geometry within the caspase active site.

Multi-Step Synthesis of Bifunctional Linkers and PROTAC Conjugates Requiring Sequential, Chemoselective Functionalization

The orthogonal Boc-amine/primary-hydroxyl pair in tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate enables stepwise conjugation without protecting group interconversion—a key requirement in PROTAC (PROteolysis TArgeting Chimera) linker synthesis, where the hydroxyl can be first elaborated to attach an E3 ligase ligand, followed by Boc deprotection to install the target-protein-binding warhead [3]. This orthogonal strategy directly reduces synthetic step count compared to building blocks requiring protecting group manipulation, translating to measurable reductions in procurement cost, solvent waste, and campaign duration.

Conformationally Biased Fragment Library Construction for Fluorine-NMR and ¹⁹F-Based Screening

The C3-fluorine gauche effect in tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate introduces a predictable conformational bias (estimated gauche stabilization of 0.5–2.0 kcal/mol for the F–C–C–O segment [4]) that can be exploited in fragment-based drug discovery. When incorporated into fragment libraries, this compound provides a distinct ¹⁹F NMR chemical shift signature and a pre-organized binding conformation that differs from both the non-fluorinated and terminally fluorinated analogs, potentially enhancing hit rates in ¹⁹F-based ligand-observed NMR screening campaigns.

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